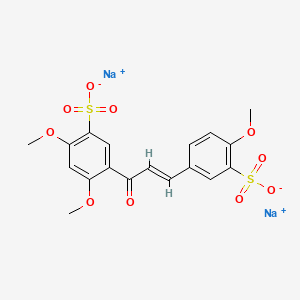
2-Chlorocyclohexanoneoxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chlorocyclohexanoneoxime: is an organic compound with the molecular formula C6H10ClNO It is a derivative of cyclohexanone, where the oxime group is attached to the second carbon atom, and a chlorine atom is also attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-Chlorocyclohexanoneoxime can be synthesized through the reaction of cyclohexanone with nitrosyl chloride in the presence of hydrochloric acid. The reaction typically involves the addition of nitrosyl chloride to cyclohexene under irradiation from a high-pressure mercury lamp . The reaction conditions include maintaining a controlled temperature and using appropriate solvents to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process may include the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chlorocyclohexanoneoxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic reagents like sodium alkoxides, sodium ethanethiolate, and sodium salts of carboxylic acids are employed.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of 2-alkoxy-, 2-acyloxy-, and 2-alkylthiocyclohexanone oximes.
Wissenschaftliche Forschungsanwendungen
2-Chlorocyclohexanoneoxime has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-chlorocyclohexanoneoxime involves its interaction with specific molecular targets. For instance, oxime derivatives are known to reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation occurs through the nucleophilic attack of the oxime group on the phosphorylated enzyme, leading to the cleavage of the phosphate group and restoration of enzyme activity . Additionally, the compound’s derivatives may interact with other molecular pathways, contributing to their biological activities.
Vergleich Mit ähnlichen Verbindungen
2-Chlorocyclohexanone: A precursor to 2-chlorocyclohexanoneoxime, used in similar synthetic applications.
Cyclohexanone oxime: Lacks the chlorine atom, used in the synthesis of caprolactam, a precursor to nylon.
2-Alkoxycyclohexanone oximes: Derivatives with alkoxy groups, studied for their unique chemical properties.
Uniqueness: this compound is unique due to the presence of both the oxime and chlorine functional groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C6H10ClNO |
|---|---|
Molekulargewicht |
147.60 g/mol |
IUPAC-Name |
(NE)-N-(2-chlorocyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C6H10ClNO/c7-5-3-1-2-4-6(5)8-9/h5,9H,1-4H2/b8-6+ |
InChI-Schlüssel |
ODCQZCNSWWLGCQ-SOFGYWHQSA-N |
Isomerische SMILES |
C1CC/C(=N\O)/C(C1)Cl |
Kanonische SMILES |
C1CCC(=NO)C(C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[1,3-dioxo-5-(4-oxo-4H-3,1-benzoxazin-2-yl)-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B13821864.png)

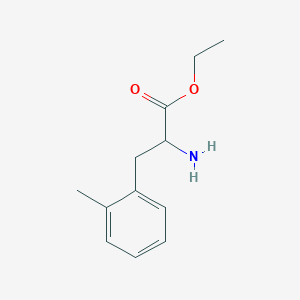
![N'-[1-(2,4-dihydroxyphenyl)ethylidene]octanohydrazide](/img/structure/B13821883.png)
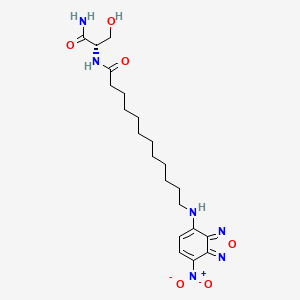
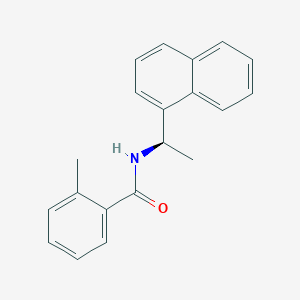
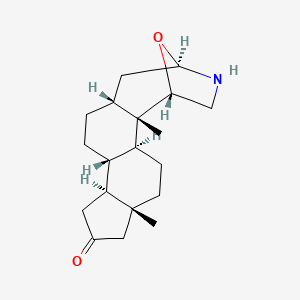

![(4-Benzylpiperazin-1-yl)[5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-3-yl]methanone](/img/structure/B13821906.png)
![2-(4-tert-butylphenyl)-N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}cyclopropanecarbohydrazide](/img/structure/B13821908.png)
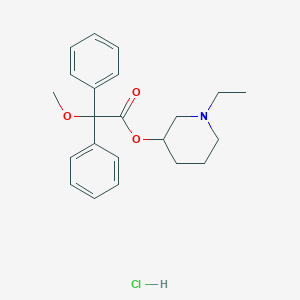
![N-(5-chloro-2-methylphenyl)-2-[(4-oxo-1H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B13821914.png)
![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one](/img/structure/B13821922.png)
